Ruthenium(III) chloride hydrate

説明

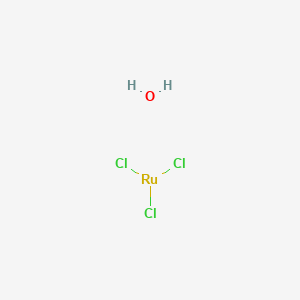

Ruthenium(III) chloride hydrate is a chemical compound with the formula RuCl₃·xH₂O. It is a dark brown or black solid that is hygroscopic and soluble in water, ethanol, acetone, and a wide range of polar organic solvents . The compound is commonly used as a starting material in ruthenium chemistry and has various applications in catalysis, electronics, and material science .

準備方法

Synthetic Routes and Reaction Conditions

Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process is often conducted in the presence of carbon monoxide, with the product being carried by the gas stream and crystallizing upon cooling . The hydrate form, ruthenium(III) chloride hydrate, is produced by dissolving ruthenium oxides in hydrochloric acid, followed by recrystallization to obtain the hydrated salt .

Industrial Production Methods

Industrially, this compound is produced by dissolving ruthenium oxides in hydrochloric acid. The resulting solution is then subjected to recrystallization to obtain the hydrated form of the compound .

化学反応の分析

Types of Reactions

Ruthenium(III) chloride hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It serves as a precursor to many ruthenium compounds and is involved in numerous catalytic processes .

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen, oxygen, and various organic ligands. The compound is often used as a catalyst in hydrogenation and oxidation reactions .

Major Products Formed

The major products formed from reactions involving this compound include ruthenium nanoparticles, ruthenium oxide, and various ruthenium complexes. These products have applications in catalysis, electronics, and material science .

科学的研究の応用

Ruthenium(III) chloride hydrate has a wide range of scientific research applications:

作用機序

The mechanism by which ruthenium(III) chloride hydrate exerts its effects is primarily attributed to the redox properties of ruthenium. The compound facilitates charge transfer and exhibits photoactive behavior, making it suitable for use in fuel cells and other electrochemical devices . In biological systems, ruthenium compounds interact with DNA, leading to the inhibition of cell proliferation and induction of apoptosis .

類似化合物との比較

Similar Compounds

- Rhodium(III) chloride

- Iron(III) chloride

- Ruthenium(III) bromide

- Ruthenium tetroxide

Uniqueness

Ruthenium(III) chloride hydrate is unique due to its ability to exist in multiple oxidation states, particularly Ru(II), Ru(III), and Ru(IV). This property allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications .

生物活性

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is a transition metal compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research and catalysis. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its dark brown to black crystalline appearance and hygroscopic nature. The compound typically exists as a trihydrate, with a molecular weight of approximately 261.47 g/mol . Its unique properties allow it to stabilize multiple oxidation states, making it versatile in both catalysis and biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . The mechanisms through which it induces cell death include:

- Induction of Apoptosis : Studies show that ruthenium compounds can trigger programmed cell death in various cancer cell lines. This is primarily attributed to their ability to interact with cellular components, leading to oxidative stress and subsequent apoptosis.

- Interaction with DNA : Ruthenium complexes have been found to bind to DNA, disrupting replication and transcription processes. This interaction can lead to the formation of DNA adducts, which are critical in the development of anticancer strategies.

- Reactive Oxygen Species (ROS) Generation : Ruthenium(III) chloride can promote the generation of ROS, which are known to damage cellular components and induce apoptosis in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial effects . Some derivatives are being explored for their ability to inhibit bacterial growth, suggesting a broader application in treating infections caused by resistant strains.

Study 1: Anticancer Efficacy

A study published in 2023 examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with apoptosis confirmed through flow cytometry analysis. The study concluded that ruthenium(III) compounds could serve as promising candidates for developing new anticancer therapies .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer effects of ruthenium(III) chloride. The research highlighted that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to apoptosis in colorectal cancer cells. These findings underscore the potential of ruthenium-based drugs in oncology .

Comparative Analysis with Other Transition Metals

To understand the uniqueness of this compound's biological activity, a comparison with other transition metal chlorides is presented below:

| Compound | Unique Properties | Biological Activity |

|---|---|---|

| Ruthenium(III) Chloride | Stabilizes multiple oxidation states; versatile complexes | Anticancer and antimicrobial properties |

| Platinum(II) Chloride | Known for DNA binding; used in chemotherapy | Effective against various cancers |

| Osmium(IV) Chloride | Less studied; potential cytotoxicity | Limited biological applications |

| Iron(III) Chloride | Commonly used; different reactivity | Limited anticancer activity; more common use |

特性

IUPAC Name |

trichlororuthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNGBXQRRXPLM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13815-94-6, 14898-67-0 | |

| Record name | Ruthenium trichloride trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Ruthenium(III) chloride hydrate function as a catalyst?

A1: this compound acts as a homogeneous catalyst, dissolving in the reaction medium and interacting directly with reactants. Its effectiveness stems from ruthenium's ability to exist in multiple oxidation states, facilitating electron transfer processes crucial for various chemical reactions. For instance, it catalyzes the synthesis of biscoumarin derivatives by enabling a one-pot domino Knoevenagel-type condensation/Michael reaction. []

Q2: Are there specific reaction conditions where this compound excels as a catalyst?

A2: this compound demonstrates high efficiency in aqueous media, promoting green chemistry principles. [, ] For instance, it catalyzes biscoumarin synthesis in high yields (70-95%) under mild conditions in short timeframes (25-35 minutes). [] Another study highlights its ability to catalyze the regio- and stereoselective hydroamidation of terminal alkynes, forming valuable (E)-anti-Markovnikov enamides. []

Q3: Can you provide a specific example of this compound's catalytic application?

A3: this compound, in conjunction with a phosphine ligand and tin(II) chloride dihydrate, catalyzes the synthesis of quinolines from anilines and N-allylic compounds. This process involves a cascade amine exchange reaction-heteroannulation. []

Q4: What is the molecular formula and weight of this compound?

A4: The exact molecular formula and weight depend on the hydration state (represented by "n" in the formula). A commonly encountered form is Ruthenium(III) chloride trihydrate, with the formula RuCl3·3H2O and a molecular weight of 261.48 g/mol.

Q5: How can spectroscopic techniques be used to characterize this compound?

A5: Various spectroscopic techniques can be employed for characterization. 1H-NMR, 13C-NMR, IR, and UV-Vis spectroscopy have been used to confirm the structure of tris(2,2′-bipyridyl)ruthenium(II) dichloride hexahydrate, synthesized using this compound. [] Additionally, secondary ion mass spectrometry (SIMS) helps analyze concentration depth profiles, as demonstrated in a study on RuO2–TiO2 films prepared using this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。